molecular formula C7H4FNO2 B13013956 5-Fluorofuro[2,3-b]pyridin-3(2H)-one CAS No. 1256794-01-0

5-Fluorofuro[2,3-b]pyridin-3(2H)-one

Cat. No.: B13013956
CAS No.: 1256794-01-0
M. Wt: 153.11 g/mol
InChI Key: WSYCSHLPQWLBPN-UHFFFAOYSA-N
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Description

5-Fluorofuro[2,3-b]pyridin-3(2H)-one is a heterocyclic compound that features a fused furan and pyridine ring system with a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorofuro[2,3-b]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoropyridine with furan derivatives under acidic or basic conditions to form the desired fused ring system. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Fluorofuro[2,3-b]pyridin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridin-3(2H)-one oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

5-Fluorofuro[2,3-b]pyridin-3(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluorofuro[2,3-b]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorofuro[2,3-b]pyridin-2-yl)methanol: A similar compound with a hydroxyl group instead of a ketone.

    1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with a similar fused ring system but different substituents.

Uniqueness

5-Fluorofuro[2,3-b]pyridin-3(2H)-one is unique due to its specific fluorine substitution and fused ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

1256794-01-0

Molecular Formula

C7H4FNO2

Molecular Weight

153.11 g/mol

IUPAC Name

5-fluorofuro[2,3-b]pyridin-3-one

InChI

InChI=1S/C7H4FNO2/c8-4-1-5-6(10)3-11-7(5)9-2-4/h1-2H,3H2

InChI Key

WSYCSHLPQWLBPN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)N=CC(=C2)F

Origin of Product

United States

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